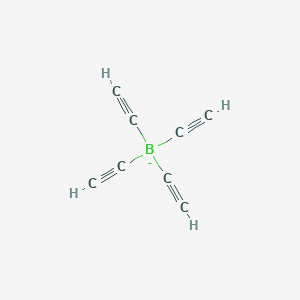

Tetraethynylborate

描述

属性

分子式 |

C8H4B- |

|---|---|

分子量 |

110.93 g/mol |

IUPAC 名称 |

tetraethynylboranuide |

InChI |

InChI=1S/C8H4B/c1-5-9(6-2,7-3)8-4/h1-4H/q-1 |

InChI 键 |

PHDUQIUZQMNJAK-UHFFFAOYSA-N |

SMILES |

[B-](C#C)(C#C)(C#C)C#C |

规范 SMILES |

[B-](C#C)(C#C)(C#C)C#C |

产品来源 |

United States |

Synthetic Methodologies for Tetraethynylborate and Its Derivatives

Pioneering Synthetic Routes for Tetraethynylborate Anion Formation

The foundational synthesis of the this compound anion involves the reaction of a boron trihalide, typically boron trichloride (B1173362) (BCl₃) or boron trifluoride (BF₃), with an ethynyl-containing nucleophile. Early and still widely practiced methods employ Grignard reagents or alkali metal acetylides.

A common and pioneering approach is the reaction of boron trichloride with lithium ethynediide or an excess of a lithium acetylide in an appropriate solvent like tetrahydrofuran (B95107) (THF). dtic.mil For instance, lithium this compound can be prepared by reacting BCl₃ with lithium acetylide, which is itself generated in situ from acetylene (B1199291) gas and a strong base like n-butyllithium. A key consideration in this synthesis is the prevention of lithium carbide (Li₂C₂) formation, which can be achieved by using a significant excess of acetylene dissolved in the solvent. dtic.mil

The general reaction scheme can be represented as: BCl₃ + 4 LiC≡CH → Li[B(C≡CH)₄] + 3 LiCl

These early methods laid the groundwork for accessing the this compound core structure, enabling initial studies of its properties and reactivity.

Modern Approaches to this compound Synthesis

While classic methods remain relevant, modern synthetic chemistry has introduced more refined strategies for creating the this compound anion and its derivatives, focusing on ligand substitution and the use of advanced precursors.

Ligand Substitution Strategies

Ligand substitution is a primary mechanism in the formation of this compound from simple boron precursors. libretexts.org This process involves the stepwise replacement of halide ligands on the boron center with ethynyl (B1212043) groups. The reaction proceeds through an associative mechanism, where the incoming ethynyl ligand coordinates to the boron atom before the halide ligand departs. libretexts.orgyoutube.com

The reaction of boron trihalides with organometallic ethynyl reagents, such as ethynylmagnesium bromide or lithium ethynylide, exemplifies this strategy. Each substitution step makes the boron center less electrophilic, often requiring controlled reaction conditions to achieve full substitution to the [B(C≡CH)₄]⁻ anion without significant side-product formation.

Advanced Precursor Chemistry in Boron-Carbon Scaffolds

More recent synthetic advancements utilize sophisticated precursors to construct the this compound framework. This includes the use of pre-functionalized ethynes or more complex organoboron starting materials. For example, silylated derivatives like tetrakis(trimethylsilylethynyl)borate are synthesized using trimethylsilylethyne. researchgate.netiucr.orgiucr.org In a typical procedure, trimethylsilylethyne is first lithiated with tert-butyllithium (B1211817) (tert-BuLi) and then reacted with boron trichloride in toluene (B28343) at low temperatures (190 K). iucr.orgiucr.org

The use of such precursors offers advantages in terms of solubility, stability, and the potential for subsequent chemical modifications.

Synthesis of Cationic Counterparts and Salt Derivatives

The initial synthesis of this compound often yields a lithium or sodium salt. A wide variety of other salt derivatives can be prepared through cation metathesis (ion exchange) reactions. This allows for the tuning of the physical properties of the resulting material, such as solubility and thermal stability. rsc.org

For example, reacting lithium this compound with a quaternary ammonium (B1175870) halide, such as tetrapropargylammonium chloride, in an aqueous solution can lead to the precipitation of the corresponding tetrapropargylammonium this compound salt. dtic.mil Similarly, reaction with silver nitrate (B79036) would produce silver this compound. The synthesis of hexaethylguanidinium tetrakis(trimethylsilylethynyl)borate was achieved via ion metathesis after the initial formation of the lithium salt. iucr.orgiucr.org

Table 1: Examples of this compound Salt Synthesis

| Target Salt | Precursors | Reaction Type | Reference |

| Lithium this compound | Boron trichloride, Lithium acetylide | Nucleophilic Sub. | dtic.mil |

| Tetrapropargylammonium this compound | Lithium this compound, Tetrapropargylammonium chloride | Ion Metathesis | dtic.milresearchgate.net |

| Hexaethylguanidinium Tetrakis(trimethylsilylethynyl)borate | Lithium tetrakis(trimethylsilylethynyl)borate, Aliquat HTA-1, NH₄Cl (aq) | Ion Metathesis | iucr.orgiucr.org |

Strategies for Functionalization and Derivatization of the this compound Core

The reactivity of the terminal C-H bonds on the four ethynyl groups provides a versatile platform for the functionalization and derivatization of the this compound core. smolecule.com These modifications can introduce new properties and functionalities to the molecule.

A primary strategy is the silylation of the terminal alkyne protons. This is often accomplished by reacting the this compound anion with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride (TMSCl), often in the presence of a base. This reaction yields tetrakis(trimethylsilylethynyl)borate, a derivative with enhanced stability and solubility in organic solvents. researchgate.netiucr.org The synthesis of this silylated derivative can also be performed directly from trimethylsilylethyne, as previously mentioned. iucr.org

Other derivatization strategies could involve copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce triazole moieties or Sonogashira coupling to attach aryl or other organic groups, although specific examples for the this compound core require further exploration in accessible literature. nih.gov These derivatization techniques are common for terminal alkynes and represent potential pathways for creating highly functionalized this compound-based materials. encyclopedia.pubmdpi.com

Considerations in Large-Scale Synthetic Protocols for Research Applications

Transitioning the synthesis of this compound and its derivatives from laboratory-scale to larger, research-quantity production presents several challenges. researchgate.net Key considerations include cost, safety, and purification.

The use of pyrophoric reagents like n-butyllithium and flammable solvents such as THF requires stringent safety protocols and specialized equipment for large-scale operations. The handling of acetylene gas, which can be explosive under pressure, also poses a significant hazard. dtic.mil

Purification of the final salt can be complex. The initial reaction mixture often contains unreacted starting materials and byproducts. Recrystallization is a common purification method, but finding a suitable solvent system that provides good recovery and high purity can be challenging. For instance, the purification of hexaethylguanidinium tetrakis(trimethylsilylethynyl)borate involved a phase separation and crystallization from the aqueous phase. iucr.org

Furthermore, the stability of the this compound salts is a crucial factor. The presence of impurities or moisture can lead to degradation over time. nih.gov Ensuring the long-term stability of the synthesized material is vital for its application in research and development, where consistent material quality is paramount. researchgate.netnih.gov The cost of starting materials, particularly for derivatized versions, can also be a limiting factor in producing large quantities. dtic.mil

Advanced Spectroscopic Characterization and Structural Elucidation of Tetraethynylborate Species

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of tetraethynylborate species in solution. By probing the magnetic environments of specific nuclei, it provides unambiguous evidence of atomic connectivity and molecular structure.

One-dimensional NMR studies focusing on the ¹H, ¹¹B, and ¹³C nuclei offer fundamental structural information.

¹H NMR: In the parent this compound anion, the terminal acetylenic protons (B-C≡C-H ) are expected to produce a characteristic singlet in the ¹H NMR spectrum. For related compounds like tetrapropargylammonium tetrapropynylborate, proton signals have been observed, demonstrating the utility of ¹H NMR in identifying key functional groups within the salt. dtic.milresearchgate.net

¹¹B NMR: The ¹¹B nucleus is a sensitive probe of the boron atom's coordination environment. For tetracoordinate boron compounds, such as tetraalkylborates, the ¹¹B chemical shifts appear in a relatively narrow upfield region, typically between -15 and -22 ppm. sdsu.edu The chemical shift is influenced by the nature of the substituents and the solvent. sdsu.edu For the this compound anion, a sharp signal in this characteristic region would confirm the tetracoordinate boron center. The application of ¹¹B decoupling techniques can simplify complex ¹H spectra, where proton signals are broadened by coupling to the quadrupolar boron nuclei. blogspot.com

¹³C NMR: ¹³C NMR provides crucial data on the carbon backbone. In silylated derivatives like tetrakis(trimethylsilylethynyl)borate, distinct resonances are observed for the two acetylenic carbons (B-C ≡C -Si). iucr.orgiucr.org The carbon atom directly bonded to boron (B-C) appears as a quartet due to coupling with the ¹¹B nucleus (I=3/2), while the terminal carbon (≡C-Si) shows a different chemical shift. iucr.orgiucr.org These assignments provide direct evidence of the ethynyl (B1212043) groups being attached to the central boron atom.

Table 1: ¹³C NMR Data for the Tetrakis(trimethylsilylethynyl)borate Anion in DMSO-d₆

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) | Reference |

|---|---|---|---|---|

| B-C ≡ | 94.3 | Quartet | J = 12 Hz | iucr.orgiucr.org |

This interactive table summarizes the reported ¹³C NMR data for the carbon atoms of the ethynyl groups in a silylated this compound derivative.

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing atomic connectivity by revealing correlations between different nuclei within the molecule. wikipedia.org Although specific 2D NMR studies on the parent this compound are not widely documented, the application of standard techniques would be crucial for structural confirmation.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would identify scalar (J-coupling) interactions between protons. wikipedia.org For a substituted this compound derivative with adjacent, non-equivalent protons, this technique would show cross-peaks confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. nih.gov For the this compound anion, an HSQC spectrum would show a cross-peak connecting the resonance of the acetylenic proton to that of its directly attached terminal carbon atom, confirming the C-H bond.

Modern computational chemistry provides a powerful method for validating experimentally determined structures by predicting NMR chemical shifts. nih.gov Methods based on Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately calculate the chemical shifts of various nuclei. researchgate.netmdpi.com

The typical workflow involves:

Optimization of the molecular geometry of the this compound anion using a selected DFT functional and basis set.

Calculation of the NMR shielding tensors for the optimized structure.

Conversion of the calculated shielding tensors to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

A strong correlation between the computationally predicted ¹H, ¹¹B, and ¹³C chemical shifts and the experimental values provides high confidence in the structural assignment. mdpi.com This approach is particularly useful for resolving ambiguities in complex spectra or for distinguishing between possible isomers. researchgate.net

Two-Dimensional NMR Correlational Techniques for Connectivity Elucidation

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

The vibrational spectrum of this compound is dominated by characteristic absorptions corresponding to the stretching of its key bonds.

C≡C Stretching Modes: The carbon-carbon triple bond stretch is a highly characteristic and strong vibration. In the IR spectrum of the related hexaethylguanidinium tetrakis(trimethylsilylethynyl)borate, this mode appears as a sharp band at 2100 cm⁻¹. iucr.orgiucr.org This region is typical for acetylenic groups, and its presence is a key indicator of the ethynyl moieties in the anion.

B-C Stretching Modes: The vibrations associated with the boron-carbon single bonds occur at lower frequencies than the C≡C stretch. These modes are crucial for confirming the connection of the four ethynyl groups to the central boron atom. Their precise frequencies can be identified through detailed spectral analysis and comparison with computational predictions.

Table 2: Key Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Compound | Frequency (cm⁻¹) | Spectroscopy | Reference |

|---|

This interactive table highlights a key vibrational mode observed in a derivative of this compound.

The number and activity (IR vs. Raman) of vibrational modes are dictated by the molecule's symmetry. spectroscopyonline.com The this compound anion, [B(C≡CH)₄]⁻, possesses a highly symmetric tetrahedral (T_d) geometry. thiemann.io

Group theory predicts which vibrational modes are IR-active, Raman-active, both, or neither. ethz.ch For a molecule with T_d symmetry:

Vibrations belonging to the T₂ symmetry species are active in both IR and Raman spectra.

Vibrations of A₁ and E symmetry are active only in the Raman spectrum.

Vibrations of A₂ symmetry are inactive in both.

The analysis of both IR and Raman spectra is therefore essential. For instance, the totally symmetric "breathing" mode, where all four C≡C bonds stretch in phase, would be expected to be Raman active but IR inactive. spectroscopyonline.com Conversely, asymmetric stretching modes would be IR active. libretexts.org The observation of a spectral pattern consistent with the selection rules for T_d symmetry provides compelling evidence for the proposed tetrahedral structure of the anion.

Analysis of C≡C and B-C Vibrational Modes

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular formula of a compound and elucidating its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. uni-rostock.de For the this compound anion, [B(C≡CH)₄]⁻, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (Boron-11, Carbon-12, and Hydrogen-1).

The ability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions is a key advantage. By comparing the experimentally measured accurate mass to the theoretical exact mass, the molecular formula of the this compound ion can be unequivocally confirmed. This technique is crucial for differentiating the target ion from other potential isobaric species in a complex sample matrix. chromatographyonline.com

| Isotope | Atomic Mass (Da) | Elemental Composition | Calculated Exact Mass (Da) |

|---|---|---|---|

| ¹¹B, ¹²C, ¹H | ¹¹B: 11.009305 ¹²C: 12.000000 ¹H: 1.007825 | C₈H₄¹¹B | 111.0405 |

| ¹⁰B, ¹²C, ¹H | ¹⁰B: 10.012937 ¹²C: 12.000000 ¹H: 1.007825 | C₈H₄¹⁰B | 110.0435 |

Tandem Mass Spectrometry (MS/MS) and Dissociation Techniques

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are selected, fragmented, and then the resulting fragment ions are analyzed. wikipedia.orgmsaltd.co.uk This process provides valuable structural information by revealing the fragmentation pathways of the parent ion. nationalmaglab.org For the this compound anion, MS/MS experiments would involve isolating the [B(C≡CH)₄]⁻ ion, inducing fragmentation through methods like collision-induced dissociation (CID), and then analyzing the masses of the resulting product ions. labmanager.com

The fragmentation of the this compound anion would likely proceed through the sequential loss of the ethynyl (C₂H) groups. By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be confirmed. For example, the observation of ions corresponding to [B(C≡CH)₃]⁻, [B(C≡CH)₂]⁻, and [B(C≡CH)]⁻ would strongly support the proposed structure. The energies required to induce these fragmentations can also provide insights into the bond strengths within the anion.

| Parent Ion | Expected Fragment Ion | Neutral Loss |

|---|---|---|

| [B(C≡CH)₄]⁻ | [B(C≡CH)₃(C≡C)]⁻ + H | H |

| [B(C≡CH)₄]⁻ | [B(C≡CH)₃]⁻ + C₂H | C₂H |

| [B(C≡CH)₃]⁻ | [B(C≡CH)₂]⁻ + C₂H | C₂H |

| [B(C≡CH)₂]⁻ | [B(C≡CH)]⁻ + C₂H | C₂H |

Ion Mobility Spectrometry (IMS) for Conformer Analysis

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgveritasinnovation.com When coupled with mass spectrometry (IMS-MS), it can provide an additional dimension of separation, allowing for the differentiation of isomers and conformers that may have the same mass-to-charge ratio. nih.gov

For a relatively rigid and symmetrical molecule like the this compound anion, significant conformational diversity is not expected. However, IMS could still be valuable in separating the this compound ion from other isomeric or isobaric interfering species that might be present in a sample. The drift time of the ion through the IMS cell provides a measure of its collision cross-section, which is related to its three-dimensional structure. This information can be used to confirm the ion's identity and purity.

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. bioglobax.commsu.edu The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state.

The this compound anion, with its system of π-electrons in the four ethynyl ligands, is expected to exhibit absorption bands in the UV region. The electronic transitions would likely be of the π → π* type, involving the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.org The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the molecule's electronic structure. The extent of conjugation in the molecule significantly influences the energy of these transitions; however, in this compound, the ethynyl groups are not directly conjugated with each other. The spectrum would provide valuable information about the electronic communication between the ethynyl ligands and the central boron atom.

| Transition Type | Expected Wavelength Region | Description |

|---|---|---|

| π → π | UV region (< 400 nm) | Excitation of an electron from a bonding π orbital to an antibonding π orbital within the ethynyl ligands. |

X-ray Diffraction Crystallography for Solid-State Structural Analysis

Single-Crystal X-ray Diffraction of this compound Salts

To obtain the solid-state structure of the this compound anion, it must first be crystallized as a salt with a suitable counter-ion. rsc.org The quality of the resulting crystal is crucial for a successful X-ray diffraction experiment. wikipedia.org Single-crystal X-ray diffraction analysis would provide definitive proof of the tetrahedral geometry around the central boron atom and the linear nature of the C≡C-H units. unl.pt

The resulting crystallographic data would include the precise bond lengths of the B-C and C≡C bonds, as well as the C-B-C bond angles, which are expected to be close to the ideal tetrahedral angle of 109.5°. Furthermore, the crystal packing arrangement, including intermolecular interactions between the this compound anions and the counter-ions, can be elucidated. This information is fundamental to understanding the solid-state properties of this compound salts.

| Structural Parameter | Expected Value/Information |

|---|---|

| Molecular Geometry | Tetrahedral arrangement of four ethynyl groups around a central boron atom. |

| B-C Bond Lengths | Precise distances between the boron atom and the carbon atoms of the ethynyl groups. |

| C≡C Bond Lengths | Precise distances of the carbon-carbon triple bonds. |

| C-B-C Bond Angles | Angles between the B-C bonds, expected to be approximately 109.5°. |

| Crystal Packing | Arrangement of anions and cations in the crystal lattice. |

Theoretical and Computational Investigations of Tetraethynylborate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are cornerstones for investigating the electronic properties of molecules. tum.deusd.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system. uleth.ca DFT, in particular, has become a widely used tool due to its favorable balance of computational cost and accuracy for a broad range of chemical systems, including transition metal complexes and organic molecules. usd.eduarxiv.orgosti.gov For tetraethynylborate, these calculations provide deep insights into its bonding, charge distribution, and stability.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. brsnc.in In contrast, DFT methods approximate the complex many-electron problem by focusing on the electron density. tum.de The choice of functional (e.g., B3LYP, PBE0, ωB97X-D) and basis set is critical for obtaining reliable results. osti.govplos.org

| Computational Method | Description | Typical Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the system's energy. Various functionals (e.g., B3LYP, PBE0) are available to approximate the exchange-correlation energy. uleth.ca | Geometry optimization, electronic structure analysis, calculation of vibrational frequencies, prediction of NMR and UV-Vis spectra. |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | "From the beginning" methods based on the Hartree-Fock approximation that systematically improve upon the solution. They are generally more computationally expensive than DFT. | High-accuracy benchmark calculations for energy and geometry, investigation of electron correlation effects. |

| Time-Dependent DFT (TD-DFT) | An extension of DFT used to calculate excited state properties. plos.org | Prediction of electronic absorption spectra (UV-Vis). |

Molecular Orbital (MO) theory describes bonding in terms of orbitals that extend over the entire molecule, formed by the linear combination of atomic orbitals (LCAO). brsnc.inlibretexts.orgmatanginicollege.ac.in This approach is fundamental to understanding the electronic structure and reactivity of this compound. The MOs of the this compound anion arise from the combination of the valence orbitals of the central boron atom and the orbitals of the four ethynyl (B1212043) (–C≡CH) ligands.

The bonding in this compound involves σ-bonds between the central boron atom and the inner carbon atom of each ethynyl group. However, the most significant feature is the role of the π-system of the acetylene (B1199291) units. The this compound anion possesses strong acceptor properties. researchgate.net This is due to the presence of low-energy vacant antibonding π* orbitals associated with the carbon-carbon triple bonds. researchgate.net In interactions with transition metals, such as in square-planar nickel(II) complexes, dative transfer of electron density can occur from occupied metal d-orbitals (e.g., 3dₓ₂, 3dᵧ₂, or 3d₂²) to these vacant π* orbitals of the this compound anion when it acts as an axial ligand. researchgate.net This back-bonding interaction is a key feature of its coordination chemistry and can be thoroughly analyzed using MO theory to visualize the interacting orbitals and quantify the extent of charge transfer.

The isolated this compound anion, [B(C≡CH)₄]⁻, possesses a high degree of symmetry, belonging to the Td point group, similar to methane (B114726) or the perchlorate (B79767) anion. This tetrahedral arrangement of the four ethynyl groups around the central boron atom represents a deep minimum on the potential energy surface. Consequently, for the isolated anion, there are no significant alternative conformational preferences to consider. The energetic landscape is primarily characterized by the vibrational modes of the anion, such as B-C stretching and C-C-H bending, which can be calculated using quantum chemical methods. The landscape becomes more complex in the condensed phase, where interactions with cations and solvent molecules can lead to distortions from ideal tetrahedral symmetry.

The stability of an anion is influenced by factors such as electronegativity, size, and the ability to delocalize the negative charge through resonance or induction. reddit.comyoutube.com In the this compound anion, the formal negative charge is not localized on the central boron atom. Instead, it is significantly delocalized across the entire structure, particularly onto the electronegative sp-hybridized carbon atoms of the four ethynyl ligands.

Energetic Landscape and Conformational Preferences

Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phase Phenomena

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. meilerlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov This technique is invaluable for understanding phenomena in the condensed phase, such as in solutions or ionic liquids. researchgate.netnih.gov

For this compound, an MD simulation could be set up to model its behavior in a solvent or as part of an ionic liquid. This would involve:

System Setup : Placing the this compound anion and its counter-cations (e.g., Li⁺, Na⁺, or an organic cation) in a simulation box, surrounded by solvent molecules if applicable.

Force Field : Defining a force field, which is a set of parameters and equations that describes the potential energy of the system as a function of atomic positions. This includes terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic).

Simulation : Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic processes of interest.

From such simulations, one could extract information on the solvation structure around the anion, the formation and lifetime of ion pairs, and transport properties like diffusion coefficients and conductivity. researchgate.net This provides a molecular-level understanding of how the anion behaves in a realistic chemical environment.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. plos.org

For this compound, key spectroscopic properties can be calculated:

Vibrational Spectra (IR, Raman) : The vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the peaks observed in experimental IR and Raman spectra to specific vibrational modes of the molecule.

NMR Spectra : The nuclear magnetic shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. plos.org From these, the chemical shifts (δ) for ¹¹B, ¹³C, and ¹H nuclei can be predicted, providing a direct link to experimental NMR data.

Electronic Spectra (UV-Vis) : Time-dependent density functional theory (TD-DFT) is the most common method for calculating the energies of electronic transitions. plos.org This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, corresponding to excitations from occupied to unoccupied molecular orbitals.

| Spectroscopic Technique | Calculated Parameter | Typical Computational Method |

|---|---|---|

| Infrared (IR) / Raman | Vibrational Frequencies and Intensities | DFT (Harmonic Frequency Analysis) |

| Nuclear Magnetic Resonance (NMR) | Isotropic Shielding Constants / Chemical Shifts | DFT with GIAO method |

| Ultraviolet-Visible (UV-Vis) | Excitation Energies / Absorption Wavelengths | Time-Dependent DFT (TD-DFT) |

Computational Studies on Reactivity Pathways and Transition States

Understanding chemical reactivity often involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. uchicago.edu A transition state is the highest energy point along the lowest energy path from reactants to products and is critical for determining the reaction rate. ims.ac.jpmit.edu

Computational chemistry offers powerful tools to locate and characterize these fleeting transition states. schrodinger.com For this compound, studies of its reactivity could involve:

Coordination Reactions : Modeling the reaction pathway for the coordination of the this compound anion to a metal center. researchgate.net This would involve calculating the energy profile as the anion approaches the metal, locating the transition state for ligand association/dissociation, and determining the activation energy. rsc.org

Reactions of the Ligands : Investigating the reactivity of the ethynyl groups themselves, such as their susceptibility to addition reactions. Computational methods can predict the most likely sites for electrophilic or nucleophilic attack and calculate the energy barriers for such reactions.

By mapping these reactivity pathways, computational studies can provide detailed mechanistic insights that are often difficult to obtain experimentally, guiding the rational design of new reactions and catalysts. schrodinger.comnih.gov

Investigation of Nonadiabatic Processes and Electronic Transitions

A comprehensive review of publicly available scientific literature reveals a notable absence of specific theoretical and computational investigations focused on the nonadiabatic processes and electronic transitions of the this compound anion, [B(C₂H)₄]⁻.

Standard computational chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Second-Order Perturbation Theory (CASPT2), are well-established for calculating the excited states and electronic absorption spectra of molecules. These methods allow for the determination of vertical excitation energies, oscillator strengths, and the characterization of electronic transitions (e.g., π → π* or n → π*). Furthermore, advanced techniques can map out potential energy surfaces to identify conical intersections and calculate nonadiabatic coupling vectors, which are crucial for understanding the mechanisms of radiationless decay and other nonadiabatic processes.

However, searches of scholarly databases did not yield any studies applying these computational tools to the this compound anion. While research exists on the electronic structure and spectroscopy of related molecules, such as linear carbon-chain anions (C₂nH⁻) and other borate (B1201080) complexes, the specific data and detailed research findings for the electronic transitions and nonadiabatic dynamics of this compound are not documented in the available literature. Consequently, data tables for transition energies, oscillator strengths, or detailed findings on nonadiabatic phenomena for this compound cannot be provided. This indicates a potential area for future research in the computational chemistry of boron compounds.

Reactivity and Mechanistic Studies Involving Tetraethynylborate

Fundamental Reaction Pathways of the Tetraethynylborate Anion

The this compound anion, [B(C≡CH)₄]⁻, exhibits a range of fundamental reaction pathways primarily centered around its alkynyl functionalities and the central boron atom. The reactivity is largely dictated by the electron-rich carbon-carbon triple bonds, which can participate in various organic transformations.

Key reaction pathways include:

Addition Reactions: The ethynyl (B1212043) groups are susceptible to the addition of electrophiles.

Deprotonation/Metalation: The acidic terminal protons of the ethynyl groups can be removed by strong bases, leading to the formation of poly-alkynyl borates. This process allows for further functionalization.

Coupling Reactions: The terminal alkynes can participate in various coupling reactions, such as Sonogashira, Glaser, and Hay couplings, to form extended conjugated systems.

Cycloaddition Reactions: The alkyne moieties can undergo cycloaddition reactions, for instance, with azides to form triazoles (click chemistry).

Ligand Exchange and Substitution Mechanisms in Coordination Complexes

The this compound anion can act as a ligand in coordination complexes, binding to metal centers. The substitution of this and other ligands in coordination complexes is a fundamental process in inorganic chemistry. numberanalytics.comlibretexts.org These reactions can proceed through a continuum of mechanisms, primarily categorized as dissociative (D) and associative (A) pathways. libretexts.org

Associative and Dissociative Reaction Mechanisms

Dissociative (D) Mechanism: This mechanism involves an initial, rate-determining step where a ligand dissociates from the metal complex, forming an intermediate with a lower coordination number. difference.wikilibretexts.org This is then followed by the rapid coordination of the incoming ligand. lscollege.ac.in This pathway is analogous to an Sₙ1 reaction in organic chemistry. libretexts.orgquora.com The rate of a dissociative reaction is primarily dependent on the concentration of the initial complex and is not significantly affected by the concentration of the incoming ligand. libretexts.org

ML₅X → ML₅ + X (slow)

ML₅ + Y → ML₅Y (fast)

Dissociative pathways are often favored in sterically crowded complexes, as the departure of a ligand relieves steric strain. libretexts.orglibretexts.org They are also common for octahedral complexes. libretexts.org

Associative (A) Mechanism: In this mechanism, the incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number. numberanalytics.comdifference.wiki Subsequently, the leaving group departs. difference.wiki This is analogous to an Sₙ2 reaction. quora.com The rate of an associative reaction depends on the concentration of both the metal complex and the incoming ligand. hooghlywomenscollege.ac.in

ML₅X + Y → ML₅XY (slow)

ML₅XY → ML₅Y + X (fast)

Associative mechanisms are common for square planar complexes and can occur in octahedral complexes if the metal center is not sterically hindered and can accommodate an increased coordination number. libretexts.orgdifference.wiki

Interchange (I) Mechanism: This is a concerted process where bond-making and bond-breaking occur simultaneously, without a distinct intermediate. libretexts.org It is further classified as dissociative interchange (I_d) or associative interchange (I_a), depending on whether bond-breaking or bond-forming is more significant in the transition state. libretexts.orgfiveable.me

Influence of Steric and Electronic Factors on Reaction Rates

The rates of ligand substitution reactions are significantly influenced by both steric and electronic factors. numberanalytics.com

Steric Factors:

Bulky Ligands: The presence of bulky ligands on the metal complex can hinder the approach of an incoming ligand, thus disfavoring the associative pathway and promoting the dissociative mechanism. numberanalytics.comlibretexts.org Increased steric crowding around the metal center can accelerate the rate of dissociation. libretexts.org Conversely, small ligands can facilitate associative mechanisms by reducing steric hindrance. numberanalytics.com

Chelation: Chelate ligands, which bind to the metal at multiple sites, generally make complexes more stable and less likely to undergo dissociation. libretexts.org

Electronic Factors:

Electron Density at the Metal Center: The oxidation state and electron configuration of the central metal ion play a crucial role. numberanalytics.comfiveable.me High electron density (e.g., lower oxidation states) tends to favor dissociative mechanisms as the electron-rich center can stabilize the intermediate with a lower coordination number. fiveable.me Conversely, low electron density (e.g., higher oxidation states) favors associative mechanisms, as the electron-poor metal benefits from the electron donation of the incoming ligand. fiveable.me

Properties of the Leaving Group: A weaker bond between the metal and the leaving group will lead to a faster dissociative reaction. libretexts.org

Properties of the Incoming Ligand: In associative mechanisms, a strong nucleophilic incoming ligand will increase the reaction rate. hooghlywomenscollege.ac.in

Trans Effect: In square planar complexes, certain ligands can increase the rate of substitution of the ligand positioned trans to them. libretexts.org Ligands that are strong σ-donors and/or strong π-acceptors generally exhibit a strong trans effect. libretexts.org

Acid-Base Chemistry and Protonation Equilibria

The this compound anion, [B(C≡CH)₄]⁻, possesses four terminal, acidic protons on its ethynyl groups. This characteristic allows it to participate in acid-base reactions. libretexts.org

In the presence of a base, the terminal protons can be removed. The ease of deprotonation depends on the strength of the base and the reaction conditions. The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor. libretexts.orgyoutube.com The this compound anion can act as a Brønsted-Lowry acid by donating its terminal protons.

The protonation/deprotonation represents an equilibrium:

[B(C≡CH)₄]⁻ + B ⇌ [B(C≡CH)₃(C≡C)]²⁻ + BH⁺

The position of this equilibrium is determined by the relative acid and base strengths (pKa and pKb values). tcd.ieresearchgate.netopenstax.org The resulting poly-anionic species can be highly reactive.

In strongly acidic conditions, while less common for an anion, protonation could theoretically occur at the carbon-carbon triple bond, although this would likely lead to subsequent reactions and potential decomposition. The protonation of the anion itself is generally unfavorable due to electrostatic repulsion. However, in specific environments, such as within the coordination sphere of a metal or in a cage-like structure, the protonation behavior can be altered. researchgate.net For instance, protonated molecular hydrogen (H₃⁺) is known to be a universal proton donor. scribd.comimm.org

Redox Chemistry and Electron Transfer Processes

Redox chemistry involves the transfer of electrons between chemical species, leading to changes in their oxidation states. scienceready.com.ausavemyexams.commit.edulibretexts.org Electron transfer reactions are fundamental processes and can occur through two primary mechanisms: outer-sphere and inner-sphere electron transfer. bhu.ac.inlibretexts.org

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred between two complexes whose coordination spheres remain intact. libretexts.orgdalalinstitute.com The reactants are not directly linked, and the interaction is weak. The rate of this process is influenced by the energy required to reorganize the solvent molecules and the coordination spheres of the reactants.

Inner-Sphere Electron Transfer: This pathway involves the formation of a bridged complex where a ligand is covalently linked to both the oxidant and the reductant. bhu.ac.inlibretexts.orgwikipedia.org This bridging ligand facilitates the electron transfer. For this to occur, one of the reactants must be substitutionally labile to allow the bridge to form. bhu.ac.in

The this compound anion itself is not typically considered a strong redox-active species in the same way as transition metal complexes. Common tetraarylborates generally have limited redox properties and can decompose upon oxidation. nih.gov However, its reactivity can be influenced by redox processes involving other species in the reaction mixture. For example, the reactivity of a metal complex containing a this compound ligand could be modulated by changing the oxidation state of the metal center through an electron transfer reaction. sfu.ca

Recent research has shown that modifying borate (B1201080) anions with redox-active ligands, such as bipyridines, can create powerful reducing agents capable of reducing even alkali metal cations. nih.gov While not directly involving this compound, this demonstrates that the redox properties of borate anions can be synthetically tuned. The electron transfer in such systems often involves the HOMO and LUMO of the molecules, with the electron moving from the HOMO of the donor to the LUMO of the acceptor. bhu.ac.in

Reactivity in Specific Reaction Environments (e.g., non-aqueous solvents)

The reactivity of the this compound anion, like many chemical species, is highly dependent on the reaction environment, particularly the solvent. Non-aqueous solvents are often employed in reactions involving this compound to avoid the decomposition or unwanted side-reactions that can occur in the presence of water, especially with organometallic reagents.

The choice of a non-aqueous solvent can influence several aspects of reactivity:

Solubility: A suitable solvent must dissolve the this compound salt and other reactants to allow the reaction to proceed in the homogeneous phase.

Stability: The anion may be more stable in certain non-aqueous solvents compared to protic solvents like water, where protonation of the ethynyl groups could occur.

Reaction Rates: The polarity of the solvent can affect reaction rates. For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can stabilize charged intermediates and transition states, potentially influencing the mechanism of reactions like ligand substitution. fiveable.mejsscacs.edu.in

Competing Reactions: Solvents with good coordinating ability, such as dimethyl sulfoxide (B87167) (DMSO) or water, can sometimes compete with the intended ligands for coordination sites on a metal center. jsscacs.edu.in In contrast, weakly coordinating solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are less likely to interfere in this manner. jsscacs.edu.in

For example, in the context of ligand substitution reactions, the use of a polar solvent might favor an associative mechanism by stabilizing the charged transition state. fiveable.me In acid-base chemistry, the use of a non-aqueous solvent is crucial when employing very strong bases for deprotonation, as these bases would react with protic solvents. bhu.ac.in The synthesis and reactivity studies of other bulky anions have also highlighted the importance of the solvent environment in controlling stability and reaction outcomes. wgtn.ac.nz

Coordination Chemistry of the Tetraethynylborate Anion

Tetraethynylborate as a Ligand in Transition Metal Complexes

The this compound anion functions as a ligand, which is a molecule or ion that binds to a central metal atom to form a coordination complex. savemyexams.com Ligands donate a pair of electrons to the metal, forming a coordinate bond. savemyexams.com The versatility of the this compound anion allows it to participate in various coordination schemes with transition metals, which are notable for their ability to form such complexes. physicsandmathstutor.comlibretexts.org

The manner in which a ligand binds to a metal is described by its denticity, which refers to the number of donor atoms it uses to bond to the central metal. byjus.comgeeksforgeeks.org Ligands can be classified as monodentate if they bind through a single donor atom, or bidentate and polydentate if they bind through two or more atoms, respectively. solubilityofthings.comsavemyexams.com

The this compound anion can exhibit multiple coordination modes:

Monodentate Coordination : In its simplest role, the anion can act as a monodentate ligand, where only one of the four ethynyl (B1212043) groups coordinates to a single metal center. savemyexams.com This mode of binding is common when the reaction stoichiometry or the presence of other competing ligands favors single-point attachment.

Polydentate Coordination : More significantly, the anion's structure is ideally suited for it to act as a polydentate or multidentate ligand. savemyexams.comunacademy.com It can use two, three, or all four of its ethynyl groups to bind to multiple metal centers simultaneously. This bridging capability allows it to link metal ions together, forming extended structures. When a polydentate ligand binds to a single metal center to form a ring-like structure, it is known as a chelating agent, which results in a more stable complex. geeksforgeeks.orgunacademy.com However, due to the rigid and divergent nature of its arms, this compound primarily functions as a bridging ligand rather than a chelating agent for a single metal ion.

The specific coordination mode adopted by the this compound anion depends on several factors, including the metal ion's identity, the solvent system, and the presence of other ancillary ligands.

The this compound anion has been shown to form stable complexes with various transition metals, including nickel(II). osti.govosti.gov Nickel(II) is a d⁸ metal ion that commonly forms complexes with coordination numbers of 4, 5, or 6, leading to geometries such as square planar, tetrahedral, or octahedral. numberanalytics.comlibretexts.org

Research has demonstrated the formation of complex compounds of nickel(II) with the this compound anion, particularly in reactions involving pre-existing nickel(II) tetraamine (B13775644) complexes. osti.govosti.gov In these systems, the this compound anion can act as a counter-ion or as a ligand itself, displacing other ligands to enter the primary coordination sphere of the nickel center. The coordination typically occurs through the π-system of the alkyne groups. The resulting Ni(II) complexes can exhibit varied geometries, such as distorted tetrahedral or square planar, depending on the co-ligands present. chula.ac.th

| Property | Description | References |

|---|---|---|

| Metal Center | Nickel(II) (Ni²⁺) | osti.govosti.gov |

| Coordination Moiety | The π-electrons of the carbon-carbon triple bond (C≡C) of the ethynyl group. | osti.gov |

| Potential Geometries | Octahedral, Square Planar, or Tetrahedral, often distorted depending on ancillary ligands. | numberanalytics.comchula.ac.th |

| Anion Function | Can act as a simple counter-ion or as a monodentate or polydentate bridging ligand. | osti.gov |

| Example System | Reactions with tetraamine complexes of nickel(II). | osti.gov |

Monodentate and Polydentate Coordination Modes

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) are extended networks of metal ions linked by organic ligands. researchgate.netmdpi.com A subclass of these materials, known as metal-organic frameworks (MOFs), are crystalline coordination polymers characterized by high porosity and surface area. nih.govespublisher.com The design of these materials often relies on a principle called "reticular chemistry," which involves the systematic assembly of molecular building blocks (metal nodes and organic linkers) into predetermined network topologies. researchgate.net

The this compound anion is an exemplary building block for constructing CPs and MOFs due to its:

High Connectivity : With four potential points of attachment, it can connect to multiple metal centers, promoting the formation of 2D or 3D networks.

Rigid Tetrahedral Geometry : The fixed 109.5° angles between the ethynyl arms provide a predictable and rigid scaffold. This rigidity is crucial for creating robust frameworks with permanent porosity, a key feature of MOFs. espublisher.comtum.de

When this compound is used as a linker, it connects metal ions or metal-containing secondary building units (SBUs) into extended, often crystalline, structures. The choice of the metal ion, with its specific coordination number and preferred geometry (e.g., octahedral or square planar), combined with the tetrahedral geometry of the this compound linker, dictates the final topology of the framework. tum.de These materials are of significant interest for applications in gas storage, separation, and catalysis. researchgate.netespublisher.com

Influence of Coordination on Electronic Structure and Reactivity of Metal Centers

The coordination of a ligand to a metal center significantly alters the metal's electronic properties and subsequent reactivity. mdpi.comnumberanalytics.com According to ligand field theory, ligands create an electrostatic field that splits the energies of the metal's d-orbitals. libretexts.orguomustansiriyah.edu.iq The magnitude of this splitting (Δ) and the resulting electronic configuration depend on the nature of the ligand. uci.edu

The ethynyl groups of the this compound anion are known to be π-acceptor ligands. This means they can accept electron density from filled d-orbitals of the metal into the empty π* antibonding orbitals of the C≡C triple bond, a process known as π-backbonding. uci.edu This has several important consequences:

Increased Ligand Field Splitting : π-acceptor ligands are "strong-field" ligands, meaning they cause a large energy separation (Δ) between the d-orbitals. uci.edu This can influence whether the resulting complex is high-spin or low-spin.

Stabilization of Low Oxidation States : By withdrawing electron density from the metal, π-backbonding helps to stabilize metal centers in lower formal oxidation states.

Modified Reactivity : The change in the electronic structure of the metal center affects its redox potential and its ability to participate in catalytic reactions. numberanalytics.com The electron-withdrawing nature of the ligand can make the metal center more electrophilic, potentially enhancing its reactivity towards certain substrates. The coordination can also influence the reactivity of the ligand itself, for instance by making the ethynyl protons more acidic.

Supramolecular Assembly and Self-Organization in Coordination Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. numberanalytics.comcsbsju.edu Self-assembly is the spontaneous organization of these individual components into ordered structures. numberanalytics.com

In the context of this compound, coordination complexes can serve as building blocks for larger supramolecular assemblies. rsc.org The initial formation of coordination bonds between the metal ions and the this compound ligands directs the primary structure. Subsequently, these discrete complexes or coordination polymers can self-organize into more complex, ordered arrangements through weaker intermolecular forces. csbsju.edunumberanalytics.com

For example, the extended π-systems of the ethynyl groups can participate in π-π stacking interactions with adjacent molecules. If the terminal hydrogen atoms on the ethynyl groups are present, they can act as hydrogen bond donors, leading to the formation of hydrogen-bonded networks. This hierarchical assembly process, driven by a combination of strong coordination bonds and weaker non-covalent interactions, allows for the construction of highly complex and functional materials from relatively simple molecular precursors. univ-artois.fr

Design Principles for Novel Coordination Compounds Featuring this compound

The rational design of new coordination compounds with desired properties is a central goal of modern chemistry. numberanalytics.comorientjchem.org Based on its known chemical behavior, several design principles can be established for creating novel materials using the this compound anion.

| Principle | Rationale and Application | References |

|---|---|---|

| Control of Dimensionality | The dimensionality of the final structure (0D discrete molecule, 1D chain, 2D layer, 3D framework) can be controlled by the metal-to-ligand ratio and the use of ancillary (blocking) ligands that occupy coordination sites on the metal, preventing further extension. | orientjchem.org |

| Tuning Porosity and Framework Topology | By selecting metal ions or SBUs with specific coordination geometries (e.g., square planar vs. octahedral), the overall topology of the resulting MOF can be systematically varied. The rigid, tetrahedral nature of this compound provides a predictable building block for this "reticular" design approach. | researchgate.net |

| Modulating Electronic Properties | The electronic properties of the metal center can be fine-tuned by the this compound ligand. As a strong-field, π-accepting ligand, it will increase the ligand field splitting energy (Δ). This principle can be used to target specific magnetic or spectroscopic properties. | uci.edunumberanalytics.com |

| Incorporating Functionality | The terminal alkyne C-H bonds can be replaced with other functional groups via Sonogashira coupling or other reactions prior to coordination. This allows for the introduction of specific chemical functionalities into the final material, for applications in catalysis or sensing. | solubilityofthings.com |

| Leveraging Supramolecular Interactions | The design can incorporate features that promote specific non-covalent interactions, such as hydrogen bonding or π-π stacking, to guide the self-assembly of coordination complexes into higher-order structures with desired packing arrangements. | numberanalytics.com |

Advanced Applications of Tetraethynylborate in Materials and Catalysis Research

Role in the Design and Synthesis of Novel Energetic Materials

The tetraethynylborate anion, [B(C≡CH)₄]⁻, is a subject of interest in the field of high-energy density materials (HEDMs). Its value stems from its high carbon content and the presence of four acetylene (B1199291) units, which are known to have a high positive heat of formation, a key contributor to the energy density of a propellant or explosive. Current time information in Bangalore, IN. The design of new energetic materials often focuses on combining high-energy components to achieve superior performance characteristics. cuvillier.de In this context, the this compound anion serves as a potent energetic building block.

The primary approach in modern energetic materials research involves creating energetic salts. rsc.orgnih.govutexas.edu These materials offer advantages over traditional non-ionic compounds, such as higher densities, greater heats of formation, and lower vapor pressures, which contribute to both performance and stability. rsc.org The strategy involves pairing an energetic anion with an energetic cation, which is often a nitrogen-rich species. nih.govhse.ru The this compound anion, with its high energy content, is an ideal candidate for the anionic component in such salts.

Strategies for Incorporating this compound into High-Energy Scaffolds

The principal strategy for integrating the this compound anion into high-energy frameworks is through the synthesis of energetic ionic salts. This method combines the high heat of formation from the acetylene-rich anion with a cation that is also energetic, typically a nitrogen-rich organic cation. hse.ru The formation of nitrogen-rich salts is a well-established method for creating HEDMs that are powerful, often more stable, and can be more environmentally friendly. hse.ru

A direct example of this strategy is the synthesis of salts like tetrapropargylammonium this compound. Current time information in Bangalore, IN. This approach effectively combines two high-energy components: the this compound anion provides a high heat of formation due to its acetylenic structure, while a cation rich in nitrogen (like those derived from triazoles, tetrazoles, or guanidine) provides a large volume of gas (N₂) upon decomposition. rsc.orghse.ru

Another promising, though less explored, strategy is the use of this compound as a multidentate ligand or linker in the construction of energetic coordination polymers (ECPs) or energetic metal-organic frameworks (EMOFs). rsc.orgnih.gov The four ethynyl (B1212043) "arms" of the anion can potentially coordinate to multiple metal centers, creating extended one-, two-, or three-dimensional networks. rsc.orgresearchgate.netmdpi.com This approach could trap energetic species within the pores or make the entire framework energetic, offering a high degree of designability for new materials. rsc.org

Research on Stability Enhancements in Energetic Formulations

A critical challenge in energetic materials science is balancing high performance with adequate stability. hse.ru The formation of salts is a key strategy for enhancing thermal stability. nih.gov Energetic salts tend to have higher decomposition temperatures and lower sensitivity to mechanical stimuli compared to their neutral molecular counterparts due to strong ionic interactions within the crystal lattice. rsc.orgnih.gov

Incorporating the this compound anion into a salt structure is expected to confer significant stability. The anion's large size, rigidity, and high symmetry can contribute to a more stable crystal lattice, which generally correlates with higher thermal stability. nih.govuni.edu Research into the thermal properties of various salts shows that stability is influenced by factors like ionic size and the efficiency of crystal packing. vedantu.comresearchgate.netmdpi.com While specific decomposition data for many this compound energetic salts are not widely published, the principles of ionic compound stability suggest a favorable outcome. For instance, studies on tetraphenylarsonium salts, which involve a similarly large and symmetric cation, have demonstrated high thermal decomposition temperatures for compounds with large, symmetric anions. uni.edu These findings support the hypothesis that energetic salts derived from the this compound anion would exhibit enhanced stability.

| Property | Hypothetical Nitrogen-Rich this compound Salt | RDX (Cyclotrimethylenetrinitramine) | TNT (2,4,6-Trinitrotoluene) |

| Anion Contribution | High heat of formation (acetylene groups) | N/A (covalent molecule) | N/A (covalent molecule) |

| Cation Contribution | High nitrogen content (e.g., from triazole, tetrazole) | N/A (covalent molecule) | N/A (covalent molecule) |

| Projected Density | High (due to efficient ionic packing) | 1.82 g/cm³ | 1.65 g/cm³ |

| Projected Stability | High (strong ionic lattice, symmetric anion) rsc.orgnih.gov | Decomposes at ~204 °C | Melts at 80 °C, Decomposes at ~295 °C hse.ru |

| Key Advantage | Tunable properties by cation/anion combination rsc.org | High performance | Melt-castable, well-understood |

Catalytic Applications Utilizing this compound-Based Systems

The unique electronic and structural features of the this compound anion make it a versatile platform for the development of novel catalysts. Boron-containing compounds have been developed for various catalytic applications, including metal-free heterogeneous catalysis and as Lewis acid catalysts. mdpi.comnih.gov The this compound system can be leveraged in several distinct catalytic roles: as a ligand in transition metal complexes, as a structural linker in heterogeneous frameworks, or as a non-interacting component in organocatalysis.

Homogeneous Catalysis with this compound Ligands

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble metal complex. nih.gov The design of ligands that coordinate to the metal center is crucial for tuning the catalyst's activity, selectivity, and stability. nih.govnsf.govrsc.org The this compound anion, with its four electron-rich carbon-carbon triple bonds, has the potential to act as a multidentate ligand, binding to a transition metal center through one or more of its ethynyl groups.

Transition metal complexes featuring main group elements as ligands can exhibit unusual electronic properties and reactivity not easily achieved with standard organic ligands. nih.govrsc.org A transition metal complex incorporating the this compound anion could facilitate a wide range of organic transformations, such as hydrogenations, cross-coupling reactions, or polymerizations. researchgate.netmdpi.com The rigid, well-defined geometry of the this compound ligand could impose specific steric constraints around the metal center, potentially leading to high selectivity in catalytic reactions. While specific examples of catalysis using this compound-ligated complexes are still emerging, the fundamental principles of ligand design and homogeneous catalysis strongly suggest its potential in this area. smith.eduunibo.it

Heterogeneous Catalysis and Supported this compound Systems

Heterogeneous catalysts operate in a different phase from the reactants, which offers significant practical advantages such as ease of separation and catalyst recycling. senecalearning.comlibretexts.orgcademix.org One of the most promising strategies for creating novel heterogeneous catalysts is through the use of Metal-Organic Frameworks (MOFs). rsc.orgfraunhofer.deoaepublish.com MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). fraunhofer.de

The this compound anion is an excellent candidate for an organic linker in MOF synthesis. Its tetrahedral geometry and four points of connection could lead to the formation of robust, three-dimensional porous networks. researchgate.net Catalytic sites can be engineered into these MOFs in several ways:

The metal nodes themselves can be catalytically active.

The this compound linker can be functionalized to introduce catalytic groups.

Catalytically active species can be encapsulated within the MOF pores. fraunhofer.de

Such this compound-based MOFs could be applied to reactions like CO₂ reduction or selective oxidation. Alternatively, this compound-based molecular catalysts could be immobilized on inert solid supports like silica (B1680970) or alumina, a common technique for converting a homogeneous catalyst into a more practical heterogeneous system. bohrium.commdpi.com This approach combines the high activity and selectivity of a molecular catalyst with the operational benefits of heterogeneous catalysis. bohrium.com

Catalysis in Polymerization and Polymer Modification

While not a catalyst in the traditional sense of initiating or propagating polymerization of common monomers, the this compound anion serves as a crucial component for polymer modification, specifically for the synthesis of high-energy-density polymers. Research into advanced energetic materials has focused on incorporating acetylene-based compounds due to their high heats of formation. mdpi.com The this compound anion, with its four acetylide functional groups, is a prime candidate for this purpose. mdpi.comgatech.edu Its incorporation into a polymer backbone is a form of polymer modification designed to create new materials with exceptionally high positive heats of formation and significant combustion energies. mdpi.comgatech.edu

The modification strategy involves synthesizing polymers where the this compound anion is an integral part of the repeating unit. This is achieved by combining the negatively charged this compound with a suitable positively charged monomer or polymer precursor. This approach fundamentally alters the energetic properties of the resulting polymer, turning a standard polymer into a specialized, high-energy material intended for applications such as advanced propellants. mdpi.com This method of modification is distinct from processes that merely blend additives, as it chemically integrates the energetic functionality into the material's architecture.

This compound in Advanced Ionic Liquid Formulations

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as advanced materials due to properties like low vapor pressure, high thermal stability, and tunable characteristics. mdpi.comgatech.edu Energetic Ionic Liquids (EILs) are a subclass designed to store and release significant amounts of chemical energy, making them candidates for propellants and explosives. mdpi.comacs.org The properties of an ionic liquid are heavily influenced by the choice of its cation and anion. gatech.edu

Anion Design for Tunable Properties

The design of the anion is a key strategy for tuning the properties of ionic liquids. gatech.edursc.org In the context of EILs, the anion is often the primary carrier of the energetic functionality. The this compound anion is an example of deliberate anion design for high energy density. mdpi.comgatech.edu Its structure, featuring a central boron atom bonded to four rigid ethynyl (–C≡CH) groups, results in a molecule with an exceptionally high positive heat of formation. mdpi.comgatech.edu

When this anion is combined with an energetic cation, the resulting ionic liquid possesses tailored properties for energetic applications. A notable example from research is the combination of the this compound anion with the tetrapropargylammonium cation by ion exchange to create a novel, energy-dense ionic liquid fuel. mdpi.com The properties of this EIL are a direct result of the specific combination of the designed anion and cation, as detailed in the table below.

| Property | Cation | Anion | Resulting Ionic Liquid | Application Focus |

| Composition | Tetrapropargylammonium | This compound | Tetrapropargylammonium this compound | High-Energy-Density Fuel |

| Key Feature | Positively charged energetic ion | Negatively charged energetic ion with high heat of formation | Ionic liquid with exceptional combustion energy | Advanced Propellant Systems |

This table illustrates the design of a specific energetic ionic liquid using the this compound anion.

Applications in Electrochemistry and Separation Science

Electrochemistry

The unique properties of ionic liquids, such as high ionic conductivity, a wide electrochemical stability window, and low volatility, make them promising electrolytes for various electrochemical devices, including batteries and supercapacitors. rsc.orgproionic.com Energetic ionic liquids, while designed for energy release, also possess these fundamental electrochemical properties. mdpi.commdpi.com

Research into related compounds suggests a potential role for this compound derivatives in energy storage. Specifically, salts based on a silylated derivative, hexaethylguanidinium tetrakis(trimethylsilylethynyl)borate, have been identified as potential supporting electrolytes for advanced battery systems like lithium-air batteries. iucr.orgiucr.orgresearchgate.net The large, non-coordinating nature of the tetrakis(alkynyl)borate anion is advantageous for facilitating ion transport in an electrolyte. iucr.org While direct studies on the parent this compound are limited, the investigation into these derivatives highlights a clear path for future research into their electrochemical applications. acs.orgrsc.orgmdpi.com

| Potential Application | Relevant Properties of (Energetic) Ionic Liquids | Role of this compound Anion |

| Lithium-Air Batteries | High Ionic Conductivity, Wide Electrochemical Window, Thermal Stability | Serves as a large, non-coordinating anion to facilitate Li+ transport. iucr.orgiucr.org |

| Supercapacitors | High Ionic Conductivity, Compatibility with Electrode Materials | Could function as the electrolyte medium for charge storage. proionic.com |

| Fuel Cells | High Proton Conductivity (for protic ILs), Thermal Stability | As a component in stable electrolytes for high-temperature operation. rsc.org |

This table summarizes the potential electrochemical applications for which this compound-based ionic liquids could be investigated.

Separation Science

Separation science involves techniques like chromatography and electrophoresis to separate components of a mixture. warwick.ac.ukelsevier.com Ionic liquids have been explored in this field, for instance, as stationary phases in gas chromatography or as additives in mobile phases for high-performance liquid chromatography (HPLC). warwick.ac.uk However, a review of current scientific literature reveals no specific or documented applications of the this compound compound or its salts within the field of separation science. Its potential use, for example as an ion-pairing agent, remains speculative and is not supported by existing research findings.

Development of Novel Materials with Tunable Properties (excluding specific chemical/physical properties)

The development of novel materials with tunable properties is a primary goal in materials science, aiming to create substances with performance characteristics tailored for specific, demanding applications. mdpi.comwarwick.ac.uk The synthesis of this compound and its derivatives is a clear example of this approach, where the target is the creation of new compositions of matter with significantly improved performance over conventional materials, particularly in the field of high-energy-density matter (HEDM). mdpi.comgatech.edu The research focus is on inventing new materials to break the paradigm of simply using existing substances in new combinations. mdpi.com The combination of the this compound anion with various cations to form ionic salts is a key strategy in this development process. mdpi.com

Incorporating this compound into Polymer Architectures

Modern polymer chemistry allows for the creation of complex polymer architectures such as linear, branched, and network structures. imm.org The method of polymerization and the functionality of the monomers used dictate the final architecture of the macromolecule. imm.org The this compound anion, with its four reactive ethynyl end-groups, presents a unique opportunity for incorporation into diverse polymer architectures.

This incorporation can be envisioned through several synthetic strategies. For instance, it could act as a multifunctional cross-linking agent, reacting with polymer chains to form a network structure. imm.org In such a material, the this compound units would be the nodes connecting different chains, creating a cross-linked polymer where the energetic component is fundamental to the material's three-dimensional structure. imm.org Alternatively, it could be used in the synthesis of highly branched or star-shaped polymers, where it would form the core from which multiple polymer arms radiate. These approaches would create novel polymer-based materials where the high-energy functionality is not merely an additive but is woven into the very fabric of the polymer architecture, potentially leading to materials with enhanced stability and tailored energy release characteristics.

Functional Materials Development (e.g., optical, electronic properties where applicable to research design)

Functional materials are designed to possess specific properties that enable a particular application. The development of this compound-based materials is centered on creating substances with a primary function of high energy storage and release. mdpi.comgatech.edu The research design is explicitly aimed at synthesizing compounds with "exceptionally high positive heats of formation" and "exceptional combustion energies". mdpi.com

The functionality of these materials is derived directly from the chemical structure of the this compound anion. The presence of multiple carbon-carbon triple bonds in a compact, rigid structure stores a large amount of chemical energy. mdpi.com When combined with an energetic cation to form an ionic liquid, the resulting material is a functional fluid designed for use as a high-performance propellant or fuel additive. mdpi.com Therefore, the development of this compound is a targeted effort in functional materials science, where the desired function—high energy density—is engineered at the molecular level. mdpi.com

Future Research Directions and Emerging Paradigms in Tetraethynylborate Chemistry

The tetraethynylborate anion, [B(C≡CH)₄]⁻, represents a unique molecular building block with a rigid, tetrahedral structure and highly reactive ethynyl (B1212043) functionalities. While initial research has highlighted its potential, particularly in the field of energetic materials, the full scope of its applicability remains largely untapped. The future of this compound chemistry lies in a multifaceted approach that combines innovative synthesis, advanced computational modeling, and interdisciplinary collaboration to unlock novel materials and applications.

常见问题

Q. What are the key experimental considerations for synthesizing tetraethynylborate derivatives, and how can structural purity be ensured?

Methodological Answer: Synthesis requires precise control of stoichiometric ratios, solvent selection (e.g., CH₂Cl₂ or MeCN), and reaction temperature . Post-synthesis, structural confirmation via multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) is critical to verify purity. Purification techniques like silica gel column chromatography or recrystallization minimize side products .

Q. How should researchers address discrepancies in reported solubility data for this compound compounds?

Methodological Answer: Discrepancies often arise from inconsistent experimental conditions (e.g., solvent polarity, temperature) or decomposition during measurement . To resolve this, replicate solubility tests under controlled conditions (e.g., inert atmosphere, standardized units) and cross-reference with thermodynamically validated data from IUPAC compilations .

Q. What analytical techniques are essential for characterizing this compound stability under varying environmental conditions?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. UV-Vis spectroscopy and cyclic voltammetry monitor photochemical and redox behavior, respectively. Include error margins in measurements to account for decomposition artifacts .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during this compound synthesis?

Methodological Answer: Side reactions (e.g., ligand scrambling or oxidation) are minimized by using anhydrous solvents, inert atmospheres, and low temperatures . Kinetic studies via in-situ FTIR or NMR can identify intermediates, enabling stepwise optimization of reagent addition rates and stoichiometry .

Q. What strategies are effective in reconciling contradictory thermodynamic data (e.g., ΔG, ΔH) for this compound complexation reactions?

Methodological Answer: Conduct a meta-analysis of primary literature, prioritizing studies with detailed experimental protocols and error analysis. Use computational methods (e.g., DFT calculations) to validate experimental ΔG values and identify systematic biases in measurement techniques .

Q. How should researchers design experiments to probe the reactivity of this compound in multicomponent systems without interference from competing ions?

Methodological Answer: Employ selective ion-exchange resins or chelating agents to isolate this compound in solution. Use isotopic labeling (e.g., ¹¹B NMR) to track speciation and reactivity in real time, coupled with pH-stat titration to maintain ionic strength .

Methodological Guidelines

- Data Validation : Cross-check experimental results against IUPAC’s critically evaluated datasets, which exclude unreliable measurements and provide error margins .

- Reproducibility : Document all synthesis and characterization steps in alignment with journals like the Beilstein Journal of Organic Chemistry, ensuring independent verification .

- Ethical Reporting : Avoid speculative interpretations; explicitly distinguish between observed data and extrapolated conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.